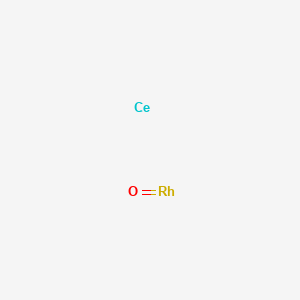
Cerium--oxorhodium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium–oxorhodium (1/1) is a compound that combines cerium and rhodium in a 1:1 ratio. Cerium is a lanthanide metal known for its high reactivity and ability to exist in multiple oxidation states, while rhodium is a transition metal renowned for its catalytic properties. The combination of these two elements results in a compound with unique chemical and physical properties, making it of significant interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium–oxorhodium (1/1) can be synthesized through various methods, including:
Pyrolysis: This involves the thermal decomposition of cerium and rhodium precursors, such as cerium nitrate and rhodium chloride, at high temperatures.
Co-precipitation: This method involves the simultaneous precipitation of cerium and rhodium salts from a solution, followed by calcination to obtain the desired compound.
Sol-gel Method: This involves the hydrolysis and polycondensation of cerium and rhodium alkoxides to form a gel, which is then dried and calcined to produce the compound.
Industrial Production Methods: In industrial settings, the production of cerium–oxorhodium (1/1) typically involves large-scale pyrolysis or co-precipitation processes. These methods are favored due to their scalability and ability to produce high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions: Cerium–oxorhodium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one of the elements is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.
Substitution: Substitution reactions often involve halogens or other reactive non-metals.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce cerium dioxide and rhodium oxide, while reduction may yield metallic cerium and rhodium.
Applications De Recherche Scientifique
Cerium–oxorhodium (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.
Biology: It is studied for its potential use in biological systems, particularly in enzyme mimetics and as a catalyst for biochemical reactions.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems and as an anti-cancer agent.
Industry: The compound is used in industrial processes, including the production of fine chemicals, petrochemicals, and in environmental remediation.
Mécanisme D'action
The mechanism by which cerium–oxorhodium (1/1) exerts its effects is primarily through its catalytic properties. The compound can facilitate various chemical reactions by lowering the activation energy required, thereby increasing the reaction rate. The molecular targets and pathways involved depend on the specific application, but generally involve the interaction of the compound with reactant molecules to form intermediate complexes that decompose to yield the final products.
Comparaison Avec Des Composés Similaires
Cerium–oxorhodium (1/1) can be compared with other similar compounds, such as:
Cerium–oxoplatinum (1/1): Similar in its catalytic properties but with different reactivity and stability profiles.
Cerium–oxopalladium (1/1): Known for its use in hydrogenation reactions but less effective in oxidation reactions compared to cerium–oxorhodium (1/1).
Cerium–oxoiridium (1/1): Exhibits unique catalytic properties but is more expensive and less commonly used.
The uniqueness of cerium–oxorhodium (1/1) lies in its balanced combination of reactivity, stability, and catalytic efficiency, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
144275-81-0 |
|---|---|
Formule moléculaire |
CeORh |
Poids moléculaire |
259.021 g/mol |
Nom IUPAC |
cerium;oxorhodium |
InChI |
InChI=1S/Ce.O.Rh |
Clé InChI |
XTIGIWBBPFCKFF-UHFFFAOYSA-N |
SMILES canonique |
O=[Rh].[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)
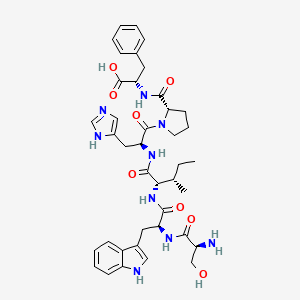
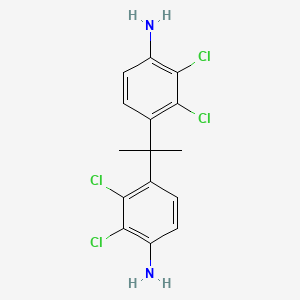


![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)

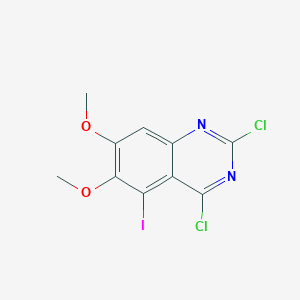

![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)
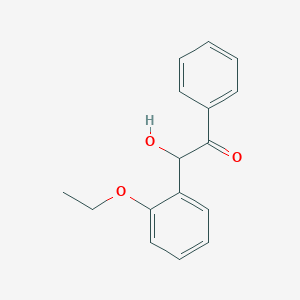
![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)
